1-Bromo-7-methyloctane

概要

説明

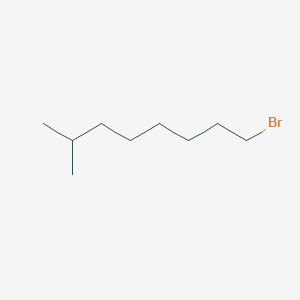

1-Bromo-7-methyloctane is an organic compound with the molecular formula C₉H₁₉Br. It is a brominated alkane, specifically a bromoalkane, which is characterized by the presence of a bromine atom attached to a carbon chain. This compound is used in various chemical reactions and has applications in research and industry.

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-7-methyloctane can be synthesized through the bromination of 7-methyl-octan-1-ol. The reaction involves the use of N-Bromosuccinimide and triphenylphosphine in N,N-dimethyl-formamide (DMF) at 20°C for 0.5 hours . The reaction mixture is then quenched with methanol, and the product is extracted using ether, followed by washing with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried and concentrated, and the residue is purified by flash chromatography on silica gel, eluting with hexane to afford this compound as a colorless oil .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar bromination reactions using appropriate brominating agents and solvents under controlled conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions: 1-Bromo-7-methyloctane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: This compound can react with nucleophiles such as hydroxide ions, alkoxide ions, and amines to form corresponding alcohols, ethers, and amines, respectively. These reactions typically occur in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide in tert-butanol, this compound can undergo elimination to form alkenes.

Major Products:

Nucleophilic Substitution: The major products include 7-methyl-octan-1-ol, 7-methyl-octyl ethers, and 7-methyl-octylamines.

Elimination: The major product is 7-methyl-1-octene.

科学的研究の応用

Chemical Reactions

The compound primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which acts as a good leaving group. It can react with nucleophiles such as hydroxide ions, alkoxide ions, and amines to produce corresponding alcohols, ethers, and amines. Additionally, under strong basic conditions, it can participate in elimination reactions to form alkenes.

Organic Synthesis

1-Bromo-7-methyloctane serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it easily to create various derivatives that are valuable in research .

Pharmaceutical Research

This compound is employed in the development of new drugs and therapeutic agents. Its ability to react with different nucleophiles makes it a versatile building block for creating bioactive compounds that may have medicinal properties . For instance, it has been utilized in synthesizing compounds that target multidrug resistance-associated proteins, which are significant in cancer treatment .

Material Science

In material science, this compound is used to prepare specialized polymers and materials with unique properties. The bromine atom facilitates cross-linking reactions that enhance the mechanical strength and thermal stability of these materials .

Chemical Biology

The compound plays a role in studying biological systems and developing biochemical assays. Its reactivity allows researchers to explore interactions within biological pathways and mechanisms at the molecular level .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as an intermediate for synthesizing novel anti-cancer agents. By modifying the brominated alkane through nucleophilic substitution reactions, researchers were able to produce compounds that showed promising activity against resistant cancer cell lines.

Case Study 2: Development of Polymers

Research highlighted the application of this compound in creating thermosetting polymers. The incorporation of this compound into polymer chains improved thermal resistance and mechanical properties, making it suitable for high-performance applications.

作用機序

The mechanism of action of 1-bromo-7-methyloctane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom leaves, forming a positively charged carbon center, which is then attacked by a nucleophile. In elimination reactions, the compound undergoes deprotonation to form a double bond, resulting in the formation of an alkene.

類似化合物との比較

1-Bromo-7-methylheptane: Similar structure but with one less carbon atom.

1-Bromo-7-methylnonane: Similar structure but with one more carbon atom.

1-Bromo-6-methyloctane: Similar structure but with the methyl group on the sixth carbon instead of the seventh.

Uniqueness: 1-Bromo-7-methyloctane is unique due to its specific carbon chain length and the position of the bromine and methyl groups. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for targeted synthetic applications and research purposes.

生物活性

1-Bromo-7-methyloctane (CAS Number: 54088-99-2) is a brominated organic compound with the molecular formula CHBr and a molecular weight of 207.15 g/mol. This compound has garnered attention in various fields, including organic chemistry and biological research, due to its potential applications and biological activities.

This compound can be synthesized from 7-methyl-1-octanol through a bromination reaction using N-bromosuccinimide (NBS) in the presence of triphenylphosphine and DMF (N,N-dimethylformamide). The typical yield from this synthesis is around 74% . The structure of the compound features a bromine atom attached to the seventh carbon of a branched octane chain, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has not been extensively studied; however, related compounds have shown significant biological effects. The following sections summarize findings from various studies that may provide insights into the potential activities of this compound.

Potential Biological Activities

Case Study 1: Contact Pheromones

A study investigated the synthesis and biological activity of contact pheromones derived from aliphatic brominated compounds. It was found that these compounds effectively influenced mating behaviors in thrips, suggesting that structural modifications could enhance or reduce their effectiveness as pheromones . Although this compound was not directly tested, its structural characteristics indicate potential utility in similar applications.

Case Study 2: Neuroprotective Properties

In a study examining the effects of various natural products on neuronal cells, it was observed that certain brominated compounds could activate neuroprotective pathways, enhancing cell survival under stress conditions . The findings highlight the importance of structure-activity relationships (SAR) in determining the efficacy of brominated compounds in neuroprotection.

Summary Table of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Behavioral Activity | Various brominated alkanes | Modulation of insect mating behaviors |

| Electroantennographic Activity | Contact pheromones | Interaction with insect olfactory receptors |

| Neuroprotective Effects | Brominated natural products | Enhanced neuronal differentiation and protection |

特性

IUPAC Name |

1-bromo-7-methyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Br/c1-9(2)7-5-3-4-6-8-10/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILBUXWGBTVZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545531 | |

| Record name | 1-Bromo-7-methyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54088-99-2 | |

| Record name | 1-Bromo-7-methyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。